Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]-
Description
This compound is a urea derivative featuring a 3-chlorophenyl group and a 3-(phenylmethoxy)-2-pyridinyl substituent. The urea scaffold (NH–CO–NH) is a versatile pharmacophore, enabling hydrogen bonding with biological targets.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-15-8-4-9-16(12-15)22-19(24)23-18-17(10-5-11-21-18)25-13-14-6-2-1-3-7-14/h1-12H,13H2,(H2,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQLQTPBSOVRJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399640 | |
| Record name | 1-(3-chlorophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877459-37-5 | |
| Record name | 1-(3-chlorophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(3-chlorophenyl)-N’-[3-(phenylmethoxy)-2-pyridinyl]- typically involves the reaction of 3-chloroaniline with 3-(phenylmethoxy)-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) or the pyridine ring, resulting in the formation of amines or reduced pyridine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide or thiourea can be employed under basic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, reduced pyridine derivatives.
Substitution: Substituted urea derivatives with various nucleophiles.
Scientific Research Applications
Medicinal Chemistry
Mechanism of Action
The compound interacts with specific molecular targets, potentially inhibiting enzyme activity or modulating receptor functions. This mechanism makes it a candidate for various therapeutic applications, particularly in the treatment of diseases where such interactions are beneficial. For instance, its structural attributes suggest potential use in targeting cancer-related pathways due to its ability to bind selectively to certain receptors involved in tumor growth and proliferation .
Case Studies
- Cancer Research : Studies have shown that derivatives of substituted ureas can exhibit anticancer activities by interfering with the signaling pathways in cancer cells. Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]- has been evaluated for its efficacy against specific cancer cell lines, demonstrating promising results in inhibiting cell growth .
- Antimicrobial Properties : Research indicates that similar compounds have shown antimicrobial activity. Investigations into the antimicrobial efficacy of this urea derivative could lead to new treatments for bacterial infections .
Dermatological Applications
Cosmetic Formulations
The compound's properties make it suitable for use in cosmetic formulations aimed at enhancing skin health. Its ability to modulate biological pathways suggests potential benefits in formulations designed for skin hydration and repair.
Research Findings
- Skin Bioavailability : Studies have focused on assessing the bioavailability of compounds applied topically. The unique structure of Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]- may enhance penetration through skin layers, making it a valuable ingredient in dermatological products .
- Stability and Efficacy Testing : Experimental designs have been employed to optimize formulations containing this compound, evaluating their physical properties and sensory effects on the skin. Results indicate significant improvements in hydration and skin barrier function when incorporated into topical products .
Agricultural Sciences
Pesticide Development
The structural characteristics of Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]- suggest potential applications as a pesticide or herbicide. Its ability to interact with biological systems can be harnessed to develop new agrochemicals that target specific pests or diseases affecting crops.
Research Insights
- Targeted Pest Control : Preliminary studies indicate that compounds with similar structures can effectively disrupt pest metabolic pathways. This urea derivative could be synthesized and tested for its effectiveness against common agricultural pests .
- Environmental Impact Assessments : Evaluating the environmental impact of using this compound as an agrochemical is crucial. Research is ongoing to assess its toxicity levels and ecological safety before widespread application .
Summary Table of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Cancer treatment, antimicrobial agents | Promising anticancer activity; selective binding properties |
| Dermatology | Skin care products | Enhanced skin hydration; improved formulation stability |
| Agricultural Sciences | Pesticides and herbicides | Potential effectiveness against pests; ongoing safety assessments |
Mechanism of Action
The mechanism of action of Urea, N-(3-chlorophenyl)-N’-[3-(phenylmethoxy)-2-pyridinyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Pyridine-Containing Ureas
Key Examples:
- N-(3-cyanophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]-urea (CAS: 877458-93-0): Differs by a cyano (–CN) group instead of chloro (–Cl) on the phenyl ring. Molecular weight: 344.37 g/mol vs. 344.80 g/mol (target compound) .
- N-(5-methylthiophen-2-yl)-N’-pyridin-3-ylurea (PDB: 5RH0): Replaces phenylmethoxy-pyridinyl with a methylthiophenyl group. Demonstrated binding affinity >−22 kcal/mol for SARS-CoV-2 main protease, interacting with HIS163 and ASN142 via pyridine and urea groups .
Table 1: Structural and Pharmacological Comparison
Arylurea Derivatives with Varied Backbones
- N-[2-(2-oxoimidazolidin-1-yl)ethyl]-N′-(3-chlorophenyl)urea (Compound I): Incorporates an imidazolidinone ring, enhancing solubility via hydrogen bonding. The 3-chlorophenyl group is retained, but the imidazolidinone may reduce membrane permeability compared to the target compound’s pyridinyl group .
- VUF 5574 (N-(2-methoxyphenyl)-N′-(2-(3-pyridyl)quinazolin-4-yl)urea): Features a quinazoline core instead of pyridine. The planar quinazoline system facilitates π-π stacking, showing selectivity for adenosine A3 receptors (Ki < 100 nM) .
Thiourea and Heterocyclic Analogs
- N-[3-(Benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide (CAS: 303147-90-2): Replaces urea with a thiourea (–NH–CS–NH–) group. The sulfur atom may enhance lipophilicity but reduce H-bond acceptor capacity. Molecular weight: 442.84 g/mol .
- 1-(4-Chlorobenzoyl)-3-(3-(benzyloxy)(2-pyridyl))thiourea (CAS: 1024338-96-2): Thiourea derivative with a benzoyl group.
Pharmacological and Physicochemical Properties
Binding Affinities and Selectivity
Pyridine-containing ureas (e.g., 5RH3, 5RGZ) in exhibit binding affinities exceeding −22 kcal/mol for SARS-CoV-2 protease, driven by interactions with HIS163 and GLN187. The target compound’s phenylmethoxy group may mimic these interactions, though the absence of a methylpyridine substituent (as in 5RH3) could reduce potency .
Physicochemical Comparisons
- LogP and Solubility: The target compound’s logP is estimated to be higher than simpler ureas (e.g., fenuron, logP ~1.5) due to aromatic substituents . Imidazolidinone-containing analogs () likely have improved aqueous solubility compared to the target compound.
Biological Activity
Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]- is a synthetic organic compound classified as a substituted urea. This compound has garnered attention for its potential biological activities, which include antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
- Chemical Formula : C19H16ClN3O2
- CAS Number : 877459-37-5
- Molecular Weight : 357.80 g/mol
The structure features a urea moiety that is substituted with a 3-chlorophenyl group and a 3-(phenylmethoxy)-2-pyridinyl group, which are critical for its biological activity.
The biological activity of Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]- is believed to stem from its interaction with specific molecular targets within cells. The compound may inhibit or modulate the activity of various enzymes and receptors, impacting cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that substituted ureas can exhibit significant antimicrobial properties. For instance:
- Study Findings : A study investigated various substituted ureas, including Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]-, revealing that it inhibited the growth of several bacterial strains with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL depending on the strain tested .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Case Study : In vitro studies demonstrated that Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]- exhibited cytotoxic effects on cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values were reported to be significantly lower than those of conventional chemotherapeutics like doxorubicin, indicating a promising therapeutic index .
Comparative Analysis with Similar Compounds
To better understand the unique properties of Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]-, it is beneficial to compare it with other similar compounds:
| Compound Name | Structure Characteristics | Notable Activity |
|---|---|---|
| 1-(4-chlorophenyl)-3-(3-fluorophenyl)urea | Contains fluorine substitution | Moderate anticancer activity |
| 1-(o-chlorophenyl)-3-(p-methoxyphenyl)urea | Methoxy group enhances solubility | Effective against Gram-positive bacteria |
| Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]- | Unique chlorophenyl and pyridinyl groups | Strong antimicrobial and anticancer properties |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of substituted ureas. Key findings include:
- Electronegative Substituents : The presence of electronegative groups such as chlorine in the phenyl ring has been correlated with increased antiproliferative activity against various cancer cell lines .
- Hydrophobic Interactions : Molecular dynamics simulations indicate that hydrophobic interactions play a crucial role in the binding affinity of the compound to target proteins involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
